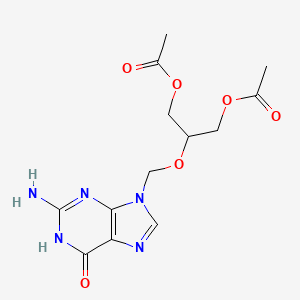

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate

Übersicht

Beschreibung

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is a synthetic compound that serves as an intermediate in the production of antiviral drugs, particularly ganciclovir. Ganciclovir is known for its efficacy against viruses of the herpes family, including cytomegalovirus (CMV). The compound’s structure includes a guanine base linked to a 1,3-diacetoxy-2-propoxymethyl group, which enhances its antiviral properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate typically involves the alkylation of guanine derivatives. One common method includes the direct alkylation of appropriately substituted 2-aminopurines, such as guanine derivatives. This process often results in a mixture of N-9 and N-7 alkylated isomers .

Industrial Production Methods

Industrial production methods focus on optimizing the yield and purity of the desired N-9 alkylated isomer. This is achieved through the use of specific solvents and reaction conditions that favor the formation of the N-9 isomer over the N-7 isomer. For example, the addition of acetic acid to the alkylation mixture can help control the reaction and improve the selectivity for the N-9 isomer .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the acetoxy groups, yielding 9-(1,3-dihydroxy-2-propoxymethyl)guanine.

Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions to cleave the acetoxy groups.

Oxidation and Reduction: Specific reagents and conditions depend on the desired modifications but may include common oxidizing or reducing agents.

Major Products

The primary product of hydrolysis is 9-(1,3-dihydroxy-2-propoxymethyl)guanine, which is a key intermediate in the synthesis of ganciclovir .

Wissenschaftliche Forschungsanwendungen

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of antiviral compounds.

Biology: Studied for its effects on viral DNA synthesis and its potential as an antiviral agent.

Medicine: Integral in the production of ganciclovir, which is used to treat CMV infections in immunocompromised patients.

Industry: Employed in the large-scale production of antiviral drugs

Wirkmechanismus

The compound exerts its effects primarily through its conversion to ganciclovir. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA and causing chain termination. This inhibition is facilitated by the phosphorylation of ganciclovir to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acyclovir: Another antiviral compound used to treat herpes simplex virus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections.

Uniqueness

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is unique due to its specific structure, which allows for the efficient synthesis of ganciclovir. Its acetoxy groups enhance its solubility and reactivity, making it a valuable intermediate in antiviral drug production .

Eigenschaften

Molekularformel |

C13H17N5O6 |

|---|---|

Molekulargewicht |

339.30 g/mol |

IUPAC-Name |

[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |

InChI |

InChI=1S/C13H17N5O6/c1-7(19)22-3-9(4-23-8(2)20)24-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |

InChI-Schlüssel |

NSZKHEYZLNPIEJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Cyanophenyl)methyl]nonanamide](/img/structure/B8681185.png)

![2-p-Tolylbenzo[d]oxazol-4-amine](/img/structure/B8681195.png)

![5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B8681206.png)